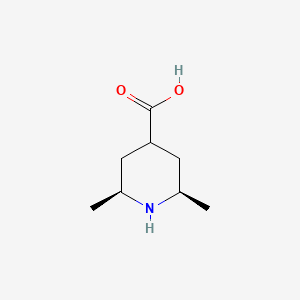

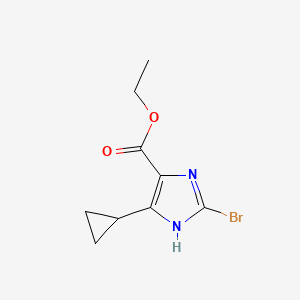

![molecular formula C15H15NO4 B6601043 rac-(1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate CAS No. 2059912-49-9](/img/structure/B6601043.png)

rac-(1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Rac-(1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate, also known as rac-BDA, is an organophosphorus compound that has been studied for its potential applications in various scientific research fields. It is a chiral compound, meaning that it has two non-superimposable mirror images, and has been shown to exhibit a wide range of biological activities, including antifungal, antibacterial, and antiviral activities. Rac-BDA is also known to possess a range of other pharmacological properties, such as antifungal, anti-inflammatory, and antiproliferative effects.

Mécanisme D'action

The exact mechanism of action of rac-(1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate is not yet fully understood. However, it is believed to act by interfering with the activity of enzymes involved in the biosynthesis of proteins and lipids. In particular, rac-(1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate has been shown to inhibit the activity of phospholipase A2, an enzyme involved in the biosynthesis of phospholipids. Additionally, rac-(1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the biosynthesis of prostaglandins and thromboxanes.

Biochemical and Physiological Effects

Rac-BDA has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 and phospholipase A2, enzymes involved in the biosynthesis of prostaglandins and phospholipids, respectively. Additionally, rac-(1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate has been shown to inhibit the activity of thromboxane A2 synthase, an enzyme involved in the biosynthesis of thromboxane A2, a potent vasoconstrictor. Rac-BDA has also been shown to have anti-inflammatory effects, and has been shown to inhibit the activity of TNF-alpha, IL-1beta, and IL-6, cytokines involved in the inflammatory response.

Avantages Et Limitations Des Expériences En Laboratoire

Rac-BDA has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of rac-(1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate is that it is a chiral compound, meaning that it can be used to study the effects of stereochemistry on biological activity. Additionally, rac-(1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate is relatively easy to synthesize and is available in a range of concentrations, making it suitable for use in a variety of experiments. The main limitation of rac-(1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate is that it is a relatively expensive compound, making it difficult to use in large-scale experiments.

Orientations Futures

Rac-BDA has a number of potential future applications. It could be used to develop new antiviral, antifungal, and anti-inflammatory agents. Additionally, it could be used to develop new drugs for the treatment of a range of diseases, such as cancer, diabetes, and cardiovascular disease. Finally, rac-(1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate could be used to study the effects of stereochemistry on the activity of enzymes and other proteins involved in a variety of biological processes.

Méthodes De Synthèse

Rac-BDA can be synthesized using a number of different methods. The most common method is the base-catalyzed condensation of benzyl alcohol and 2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate. This reaction requires anhydrous conditions and is typically carried out in an inert atmosphere. The reaction is typically carried out in a two-step process, with the first step involving the reaction of benzyl alcohol and 2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate, and the second step involving the addition of a base catalyst to the reaction mixture. The reaction is typically complete within a few hours, and the product can be isolated in a high yield.

Applications De Recherche Scientifique

Rac-BDA has been studied for its potential applications in a number of scientific research fields. It has been studied for its potential as an antiviral agent, and has been shown to have activity against a number of viruses, including HIV, herpes simplex virus type 2, and influenza A virus. Rac-BDA has also been studied for its potential as an antifungal agent, and has been shown to have activity against a number of fungi, including Candida albicans and Aspergillus fumigatus. Additionally, rac-(1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate has been studied for its potential as an anti-inflammatory agent, and has been shown to have activity against a number of inflammatory mediators, including TNF-alpha, IL-1beta, and IL-6.

Propriétés

IUPAC Name |

[(1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-9(17)20-12-7-11-13(12)15(19)16(14(11)18)8-10-5-3-2-4-6-10/h2-6,11-13H,7-8H2,1H3/t11-,12-,13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVZGCXQDCEPME-JHJVBQTASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2C1C(=O)N(C2=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@@H]2[C@H]1C(=O)N(C2=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-(1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl (1R,5S)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6600963.png)

![tert-butyl (1S,5R)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6600965.png)

![rac-[(1R,2R)-1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl]methanol, cis](/img/structure/B6600969.png)

![rac-1-[(2R,3R)-2-(trifluoromethyl)oxolan-3-yl]methanamine, cis](/img/structure/B6600982.png)

![[(1S)-2-bromo-1-methoxyethyl]benzene](/img/structure/B6600983.png)

![6-chloro-[1,2,4]triazolo[1,5-b]pyridazin-2-amine](/img/structure/B6600988.png)